(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid
CAS No.: 1228803-95-9
Cat. No.: VC2723526
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228803-95-9 |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | (2S,3S)-2,3-dihydroxy-4-(2-methylanilino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H13NO5/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 |
| Standard InChI Key | ASZNCWJSVYVYMC-IUCAKERBSA-N |
| Isomeric SMILES | CC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O |
| SMILES | CC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid is a well-defined chemical entity with specific identifying parameters that distinguish it from related compounds. The substance is cataloged in chemical databases with precise descriptors that allow researchers to reference it consistently across scientific literature.
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1228803-95-9 |
| Molecular Formula | C₁₁H₁₃NO₅ |
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | (2S,3S)-2,3-dihydroxy-4-(2-methylanilino)-4-oxobutanoic acid |
| InChI Key | ASZNCWJSVYVYMC-IUCAKERBSA-N |
These identifiers enable precise tracking and referencing of the compound across chemical databases and scientific literature . The unique InChI Key specifically distinguishes this compound from its stereoisomers and related structural analogs, serving as a digital fingerprint for database searches and chemical information retrieval systems.
Structural Features
The compound possesses a complex architecture featuring multiple functional groups arranged in a specific three-dimensional configuration. Its structure combines hydrophilic and lipophilic elements that contribute to its biochemical interactions and potential pharmaceutical applications.
The molecule contains several key structural elements:
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A dihydroxypropanoic acid backbone that provides a hydrophilic region with hydrogen bonding capabilities
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Two stereogenic centers at positions 2 and 3, both with the S configuration
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A 2-methylphenyl carbamoyl group that introduces aromatic character and additional hydrogen bonding sites
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A carboxylic acid moiety that contributes to its acidic properties and potential for salt formation
The stereochemistry at C-2 and C-3 positions is particularly important, as it dictates the three-dimensional arrangement of the functional groups, which in turn affects how the molecule interacts with biological targets such as enzymes and receptors. The 2-methylphenyl group provides a hydrophobic region that can engage in π-stacking interactions with aromatic amino acid residues in proteins.
Physical and Chemical Properties
Physical Properties
The physical properties of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid are determined by its molecular structure and the nature of its functional groups. Understanding these properties is essential for predicting its behavior in various environments and applications.
The compound appears as a solid at room temperature, consistent with its molecular weight and the presence of multiple functional groups capable of intermolecular hydrogen bonding . Its solubility profile reflects the balance between its hydrophilic and hydrophobic structural elements:
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Solubility | Partially soluble in chloroform, ethyl acetate, and methanol |
| Partition Coefficient | Not determined experimentally |
| Hydrogen Bond Donors | 4 (two hydroxyl groups, one carboxylic acid, one amide N-H) |
| Hydrogen Bond Acceptors | 5 (two hydroxyl groups, one carboxylic acid, one amide C=O) |
The compound's amphiphilic nature, derived from its combination of hydrophilic hydroxyl and carboxyl groups with the more hydrophobic 2-methylphenyl moiety, influences its behavior in biological systems and its potential pharmaceutical applications.
Chemical Properties
The chemical properties of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid are determined by its functional groups and their reactivity patterns. These properties dictate how the compound interacts with other molecules and potential biological targets.
Key chemical properties include:
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Acidity: The carboxylic acid group confers acidic properties, with a pKa value typical of α-hydroxy acids
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Hydrogen bonding: The presence of multiple hydroxyl groups, a carboxylic acid, and an amide N-H enables extensive hydrogen bonding networks
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Stereochemistry: The defined (2S,3S) configuration influences the compound's three-dimensional structure and reactivity
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Functional group reactivity: Each functional group exhibits characteristic reactivity patterns, including oxidation/reduction of the hydroxyl groups and nucleophilic attacks at the carboxylic acid and amide carbonyl centers
These chemical properties contribute to the compound's stability, reactivity, and potential interactions with biological macromolecules such as proteins and enzymes.
Synthesis and Preparation
Synthetic Routes
The synthesis of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid requires carefully controlled reactions to ensure the correct stereochemistry at both chiral centers. Several synthetic approaches have been developed, with variations in starting materials, reagents, and reaction conditions.
A typical synthetic route involves:
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Starting with naturally occurring tartaric acid or a derivative with the desired stereochemistry
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Selective protection of one of the carboxylic acid groups
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Activation of the remaining carboxylic acid for amide formation
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Coupling with 2-methylaniline to form the carbamoyl group
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Deprotection to reveal the final compound
Alternative approaches may utilize asymmetric synthesis methods to establish the stereogenic centers or employ chiral building blocks that already possess the desired stereochemistry.
Reaction Conditions and Optimization
The synthesis of this compound requires precise control of reaction conditions to achieve high yield and stereochemical purity. The following parameters are typically optimized during the synthetic process:
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Temperature | 0-25°C | Control reaction rate and minimize side reactions |
| Solvent | Dichloromethane or THF | Dissolve reagents and facilitate desired reactions |
| Catalysts | Triethylamine or DMAP | Activate functional groups for reaction |
| Reaction Time | 6-24 hours | Allow for complete conversion |
| pH | 6-8 | Maintain stability of intermediates |
Careful monitoring of the reaction progress using techniques such as HPLC and NMR spectroscopy helps ensure the desired product is formed with high purity and the correct stereochemistry.
Purification Methods
Obtaining pure (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid requires effective purification techniques to remove reaction by-products and unreacted starting materials. Common purification methods include:
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Recrystallization from suitable solvent systems
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Column chromatography using silica gel or other appropriate stationary phases
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Preparative HPLC for high-purity requirements
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Fractional crystallization of diastereomeric salts when resolving racemic mixtures
The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application. For analytical or pharmaceutical applications, multiple purification steps may be necessary to achieve the desired purity standards.
Chemical Reactions
Reaction Types and Mechanisms
(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid can participate in various chemical reactions due to its multiple functional groups. Understanding these reactions is important for developing synthetic routes to derivatives and for predicting metabolic transformations.
The compound can undergo several types of reactions:
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Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions or using coupling reagents
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Amide formation: The carboxylic acid can form amides with amines, expanding the structural diversity of derivatives
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Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using various oxidizing agents
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Reduction: The carboxylic acid or amide groups can be reduced to alcohols or amines using appropriate reducing agents
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Protection/deprotection: The hydroxyl and carboxylic acid groups can be selectively protected and deprotected during multistep syntheses
Each reaction type follows specific mechanisms influenced by the stereochemistry and electronic properties of the molecule. The adjacent hydroxyl groups may exhibit cooperative effects in certain reactions, affecting reactivity and selectivity.
Derivatization Strategies
The versatile functionality of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid enables various derivatization strategies to create analogs with modified properties. These strategies typically target specific functional groups:
| Functional Group | Derivatization Strategy | Potential Effect |
|---|---|---|
| Carboxylic Acid | Esterification, amidation | Altered solubility, stability, and membrane permeability |
| Hydroxyl Groups | Etherification, esterification, silylation | Modified hydrogen bonding, lipophilicity, and metabolic stability |
| Amide N-H | N-alkylation, N-acylation | Changed conformational preferences and hydrogen bonding patterns |
| 2-Methylphenyl Group | Substitution with different aryl groups | Altered electronic properties and steric effects |
These derivatization approaches provide a pathway to structure-activity relationship studies and the development of compounds with optimized properties for specific applications .
Biological Activity and Applications
Enzyme Inhibition Properties
Research suggests that (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid and structurally similar compounds may exhibit enzyme inhibitory activity, particularly against metalloproteinases and cyclooxygenases. These enzymes play critical roles in inflammatory processes and cancer progression, making them important therapeutic targets.
The compound's ability to inhibit these enzymes likely stems from:
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The presence of the carboxylic acid group, which can coordinate with metal ions in enzyme active sites
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The hydroxyl groups, which can form hydrogen bonds with amino acid residues in the binding pocket
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The 2-methylphenyl group, which can engage in hydrophobic interactions with nonpolar regions of the enzyme
Comparative studies with structural analogs have helped elucidate the structure-activity relationships governing enzyme inhibition. For instance, compounds with similar structures but different stereochemistry often show significantly different inhibitory potencies, highlighting the importance of the (2S,3S) configuration.
Medicinal Chemistry Applications
The structural features of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid make it relevant for various medicinal chemistry applications. The compound serves as:
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A scaffold for developing novel enzyme inhibitors
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A building block for more complex bioactive molecules
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A model compound for studying stereochemical effects on biological activity
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A potential lead compound for drug discovery programs targeting inflammatory or metabolic disorders
Its well-defined stereochemistry and diverse functional groups provide multiple points for structural modification to optimize properties such as potency, selectivity, and pharmacokinetics.
Research and Development Fields
The compound finds applications in various scientific and industrial research fields:
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors and bioactive compounds |
| Biochemistry | Study of enzyme-substrate interactions and metabolic pathways |
| Organic Synthesis | Exploration of stereoselective reactions and methodologies |
| Materials Science | Development of chiral materials and polymers |
| Analytical Chemistry | Standard for chromatographic and spectroscopic methods |
These diverse applications highlight the importance of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid as both a research tool and a potential lead compound for various technological applications .
Comparative Analysis with Related Compounds
Structural Analogs
To better understand the unique properties of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, it is valuable to compare it with structurally related compounds. Several analogs with modifications to key functional groups have been reported in the literature.
The table below compares the target compound with selected structural analogs:
| Compound | Structural Difference | CAS Number | Molecular Weight |
|---|---|---|---|
| (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid | Reference compound | 1228803-95-9 | 239.22 g/mol |
| (2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid | Methoxy instead of methyl on phenyl | 108052-07-9 | 255.23 g/mol |
| (2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid | Inverted stereochemistry | 157376-32-4 | 255.23 g/mol |
| (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester | Simplified structure with ester | 147501-85-7 | 134.13 g/mol |
These structural analogs provide insights into how specific modifications affect physical properties, chemical reactivity, and biological activity . For example, replacing the methyl group with a methoxy group increases polarity and hydrogen bonding capacity, while inverting the stereochemistry can dramatically change how the molecule interacts with chiral biological targets.
Structure-Activity Relationships
Analysis of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid and its analogs reveals several important structure-activity relationships:
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Stereochemistry: The (2S,3S) configuration appears optimal for certain biological activities, as evidenced by the different properties of diastereomers
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Aromatic substitution: Modifications to the 2-methylphenyl group (e.g., replacing with 2-methoxyphenyl) alter the electronic properties and hydrogen bonding capabilities, affecting binding to biological targets
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Hydroxyl groups: These are crucial for hydrogen bonding interactions with enzymes and receptors; their removal or modification significantly impacts activity
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Carboxylic acid: This group often participates in ionic interactions with positively charged amino acid residues in protein binding sites
These structure-activity relationships guide the rational design of new analogs with improved properties for specific applications.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid can be accomplished using various spectroscopic techniques that provide complementary information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the compound's structure, including:
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¹H NMR reveals the presence of aromatic protons (δ 7.0-7.5 ppm), methyl protons (δ ~2.2 ppm), hydroxyl protons (variable chemical shifts), and the amide proton (δ ~8-9 ppm)
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¹³C NMR confirms the presence of carbonyl carbons (δ ~170-175 ppm), aromatic carbons (δ ~120-140 ppm), and the chiral carbons bearing hydroxyl groups (δ ~70-75 ppm)
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2D NMR techniques (COSY, HSQC, HMBC) help establish connectivity between different parts of the molecule
Infrared (IR) Spectroscopy identifies key functional groups through characteristic absorption bands:
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O-H stretching (3200-3500 cm⁻¹)
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching of carboxylic acid (1700-1725 cm⁻¹)
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C=O stretching of amide (1630-1680 cm⁻¹)
Mass Spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The expected molecular ion peak would appear at m/z 239, with characteristic fragmentation patterns reflecting the loss of water, carbon dioxide, and cleavage of the amide bond.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid and for separating it from related compounds or synthetic impurities.
High-Performance Liquid Chromatography (HPLC) is particularly valuable for analyzing this compound due to its polar nature and the presence of UV-absorbing aromatic groups. Typical HPLC conditions might include:
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Column: C18 reverse phase
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Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid
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Detection: UV at 254 nm (due to the aromatic ring)
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Retention time: Dependent on specific conditions but typically moderate due to the balance of hydrophilic and hydrophobic groups
Chiral HPLC can be used to verify the stereochemical purity of the compound, which is crucial given the importance of the (2S,3S) configuration for its properties and potential biological activities.
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